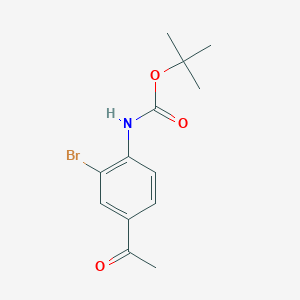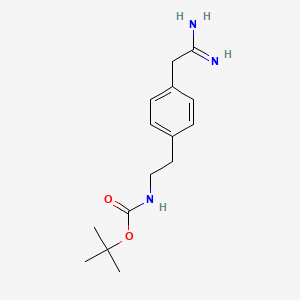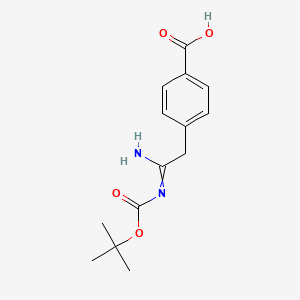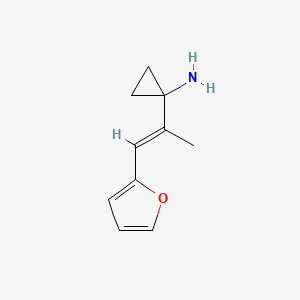
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine
Vue d'ensemble
Description
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine, also known as FPCA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPCA is a cyclopropanamine derivative that has been shown to have promising effects in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and differentiation, leading to the inhibition of tumor growth. This compound has also been shown to bind to specific receptors in the body, such as the sigma-1 receptor, which is involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective effects, this compound has also been shown to have antioxidant properties. This compound can scavenge free radicals, which are molecules that can damage cells and contribute to the development of various diseases. This compound has also been shown to modulate the immune system, leading to the inhibition of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine in lab experiments is its specificity. This compound has been shown to selectively target cancer cells, leaving healthy cells unharmed. This makes it a potentially safer and more effective treatment than traditional chemotherapy drugs, which can damage healthy cells. However, one limitation of using this compound in lab experiments is its stability. This compound is prone to degradation, which can affect its efficacy and reproducibility.
Orientations Futures
There are several future directions for research on (E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine. One area of interest is the development of this compound analogs, which may have improved stability and efficacy. Another area of research is the optimization of the synthesis method, which may lead to higher yields of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential as a therapeutic agent. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it a potentially valuable treatment for a range of diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Applications De Recherche Scientifique
(E)-1-(1-(Furan-2-YL)prop-1-EN-2-YL)cyclopropanamine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for neurological diseases.
Propriétés
IUPAC Name |
1-[(E)-1-(furan-2-yl)prop-1-en-2-yl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(10(11)4-5-10)7-9-3-2-6-12-9/h2-3,6-7H,4-5,11H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGWWFYWRSYFG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



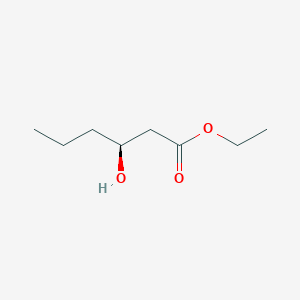
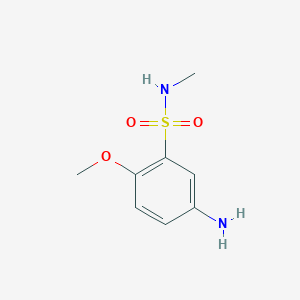
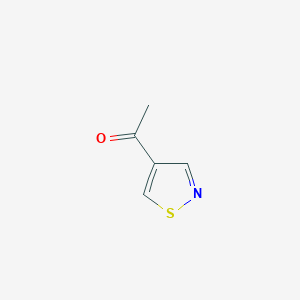
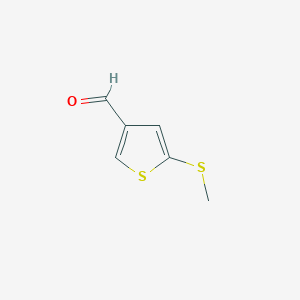
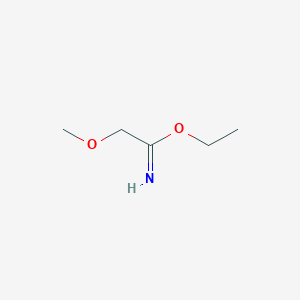
![N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B3293179.png)
![N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B3293186.png)
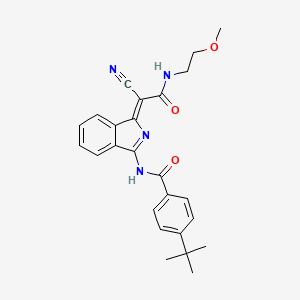

![4-Pyrimidinamine, 2-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl-](/img/structure/B3293198.png)

